BQ-788 BQ-788 Highly potent, selective ETB receptor antagonist (IC50 values are 1.2 and 1300 nM for ET-1 binding to ETB and ETA, respectively). Inhibits ET-1 induced vasoconstriction, bronchoconstriction and cell proliferation. Shows antitumor effects.
Highly selective ETB-receptor antagonist (IC50=1.2nM). BQ 788 is an endothelin type B (ETB) receptor antagonist and is a potential antidote for the cardiovascular toxicity with hypotension and bradycardia.
BQ788 is a endothelin B receptor antagonist. BQ788 attenuates stab wound injury-induced reactive astrocytes in rat brain. BQ788 were well tolerated and showed signs of directly and indirectly reducing the viability of melanoma cells.
Brand Name: Vulcanchem
CAS No.: 156161-89-6
VCID: VC0521928
InChI: InChI=1S/C34H51N5O7.Na/c1-8-9-16-28(31(42)43)39(29(40)25(35)18-23-20-37(33(45)46-7)27-17-11-10-15-24(23)27)30(41)26(19-34(4,5)6)36-32(44)38-21(2)13-12-14-22(38)3;/h10-11,15,17,20-22,25-26,28H,8-9,12-14,16,18-19,35H2,1-7H3,(H,36,44)(H,42,43);/q;+1/p-1/t21-,22+,25-,26+,28-;/m1./s1
SMILES: CCCCC(C(=O)[O-])NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+]
Molecular Formula: C34H50N5NaO7
Molecular Weight: 663.8 g/mol

BQ-788

CAS No.: 156161-89-6

Cat. No.: VC0521928

Molecular Formula: C34H50N5NaO7

Molecular Weight: 663.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BQ-788 - 156161-89-6

Specification

Description Highly potent, selective ETB receptor antagonist (IC50 values are 1.2 and 1300 nM for ET-1 binding to ETB and ETA, respectively). Inhibits ET-1 induced vasoconstriction, bronchoconstriction and cell proliferation. Shows antitumor effects.
Highly selective ETB-receptor antagonist (IC50=1.2nM). BQ 788 is an endothelin type B (ETB) receptor antagonist and is a potential antidote for the cardiovascular toxicity with hypotension and bradycardia.
BQ788 is a endothelin B receptor antagonist. BQ788 attenuates stab wound injury-induced reactive astrocytes in rat brain. BQ788 were well tolerated and showed signs of directly and indirectly reducing the viability of melanoma cells.
CAS No. 156161-89-6
Molecular Formula C34H50N5NaO7
Molecular Weight 663.8 g/mol
IUPAC Name sodium;(2R)-2-[[(2R)-2-amino-3-(1-methoxycarbonylindol-3-yl)propanoyl]-[(2S)-2-[[(2R,6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]hexanoate
Standard InChI InChI=1S/C34H51N5O7.Na/c1-8-9-16-28(31(42)43)39(29(40)25(35)18-23-20-37(33(45)46-7)27-17-11-10-15-24(23)27)30(41)26(19-34(4,5)6)36-32(44)38-21(2)13-12-14-22(38)3;/h10-11,15,17,20-22,25-26,28H,8-9,12-14,16,18-19,35H2,1-7H3,(H,36,44)(H,42,43);/q;+1/p-1/t21-,22+,25-,26+,28-;/m1./s1
Standard InChI Key JFIJJAJAXSAGIH-IVZJRGRDSA-M
Isomeric SMILES CCCC[C@H](C(=O)[O-])N(C(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C.[Na+]
SMILES CCCCC(C(=O)[O-])NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+]
Canonical SMILES CCCCC(C(=O)[O-])N(C(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+]
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator